molecular formula C15H26ClPSn B14388470 tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane CAS No. 90127-40-5

tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane

Cat. No.: B14388470
CAS No.: 90127-40-5
M. Wt: 391.5 g/mol
InChI Key: WBVMKPOMXAPNAO-UHFFFAOYSA-M
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Description

tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane is an organometallic compound that features a unique combination of tert-butyl, chloro(dimethyl)stannyl, and phenylphosphane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane typically involves multiple steps. One common method includes the reaction of tert-butyl chloride with a suitable stannane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin and phosphorus.

    Reduction: Reduction reactions can convert the compound into lower oxidation states.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin and phosphorus, while substitution reactions can produce a variety of organometallic derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane is used as a precursor for the synthesis of other organometallic compounds. It is also employed in catalysis, where it can facilitate various chemical transformations.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through coordination bonds, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane oxide
  • This compound sulfide
  • This compound amine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.

Properties

CAS No.

90127-40-5

Molecular Formula

C15H26ClPSn

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl-[3-[chloro(dimethyl)stannyl]propyl]-phenylphosphane

InChI

InChI=1S/C13H20P.2CH3.ClH.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;;/h6-10H,1,5,11H2,2-4H3;2*1H3;1H;/q;;;;+1/p-1

InChI Key

WBVMKPOMXAPNAO-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)P(CCC[Sn](C)(C)Cl)C1=CC=CC=C1

Origin of Product

United States

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